

Technical Guide: Physicochemical Profile of Benzyl-PEG3-acid

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Compound of Interest

Compound Name: *Benzyl-PEG3-acid*

Cat. No.: *B15621860*

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Introduction

Benzyl-PEG3-acid is a versatile, heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery systems, and pharmaceutical research.^[1] Its structure comprises a benzyl protecting group at one end, a terminal carboxylic acid group at the other, and a hydrophilic three-unit polyethylene glycol (PEG) spacer. The benzyl group provides stability and can be removed through hydrogenolysis to reveal a reactive hydroxyl group.^[2] The carboxylic acid moiety allows for covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond, often facilitated by carbodiimide chemistry.^{[2][3]} The PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.^{[4][5]}

Physicochemical Data

The fundamental physicochemical properties of **Benzyl-PEG3-acid** are summarized in the table below, providing a quantitative overview for experimental design and application.

Property	Value
CAS Number	127457-63-0[2][6]
Molecular Formula	C ₁₄ H ₂₀ O ₅ [2][6]
Molecular Weight	268.31 g/mol [2][6]
Appearance	Liquid[2]
Purity	≥95%[2]
Boiling Point	410.6 ± 35.0 °C at 760 mmHg[2]
Density	1.141 ± 0.1 g/cm ³ [2]
IUPAC Name	3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid[2]
Storage Conditions	2-8°C[2]

Experimental Protocols

The following sections detail standard methodologies for the determination of key physicochemical parameters of **Benzyl-PEG3-acid**.

Determination of Boiling Point

The boiling point is determined using a micro-distillation apparatus under atmospheric pressure.

- Apparatus: 5 mL round-bottom flask, heating mantle with a magnetic stirrer, distillation head, condenser, receiving flask, and a calibrated thermometer.
- Procedure:
 - A 2-3 mL sample of **Benzyl-PEG3-acid** is placed in the round-bottom flask with a small magnetic stir bar.
 - The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

- The sample is heated gently with continuous stirring.
- The temperature is recorded when the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. This temperature is the observed boiling point.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

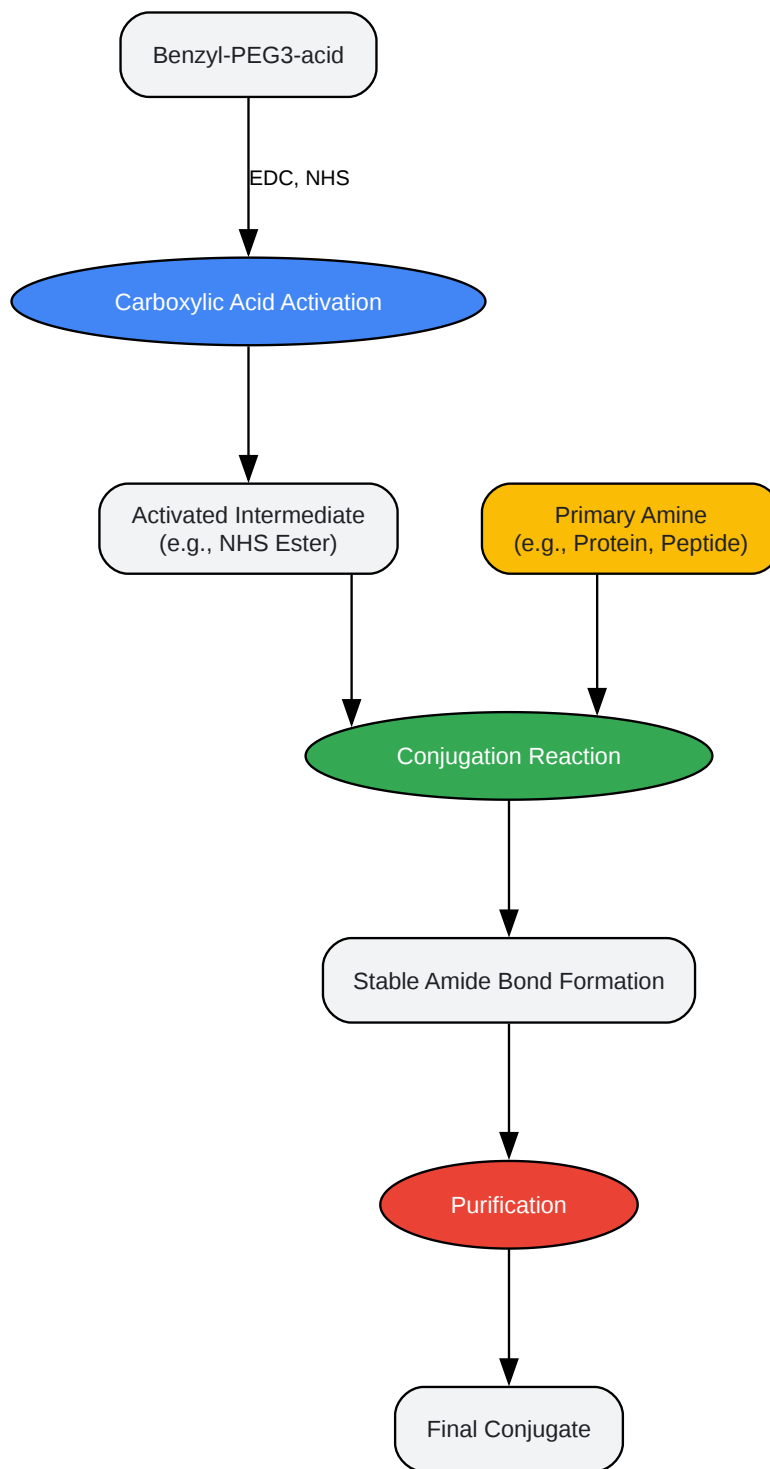
The purity of **Benzyl-PEG3-acid** is quantified using reverse-phase HPLC.

- Apparatus: An HPLC system equipped with a C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m), a UV-Vis detector, an autosampler, and a column oven.
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
- Procedure:
 - A stock solution of **Benzyl-PEG3-acid** is prepared in the mobile phase at a concentration of 1 mg/mL.
 - The column is equilibrated with the initial mobile phase conditions.
 - A 10 μ L aliquot of the sample is injected.
 - The elution of the compound is monitored by UV absorbance at 254 nm.
 - The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Visualizations

Application Workflow: Amide Bond Formation

The primary application of **Benzyl-PEG3-acid** is the conjugation to amine-containing molecules. The following workflow illustrates the activation of the carboxylic acid and subsequent reaction with a primary amine.

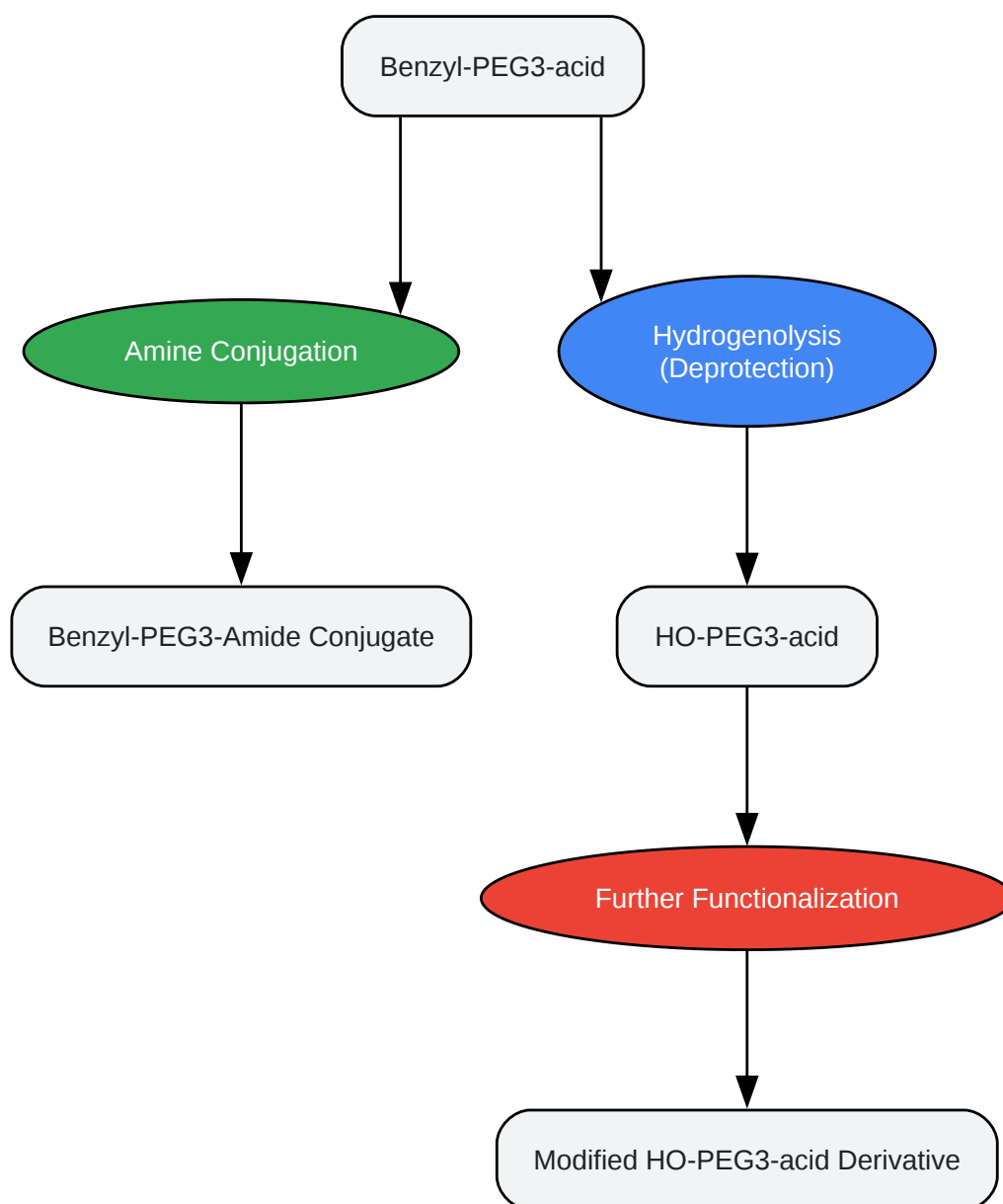


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Caption: A typical workflow for the conjugation of **Benzyl-PEG3-acid** to a primary amine.

Logical Relationship: Protecting Group Chemistry

The benzyl group serves as a protecting group that can be selectively removed to unmask a hydroxyl group for further functionalization. This dual reactivity enhances its utility in constructing more complex molecular architectures.



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Caption: Chemical pathways for **Benzyl-PEG3-acid**: conjugation and deprotection.

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